molecular formula C9H10O2 B066256 cis-1,3-Indandiol CAS No. 172977-38-7

cis-1,3-Indandiol

Cat. No.: B066256
CAS No.: 172977-38-7
M. Wt: 150.17 g/mol
InChI Key: KOFVTRKZZDKQDX-DTORHVGOSA-N
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Description

cis-1,3-Indandiol: is a chiral diol derived from indene, characterized by the presence of two hydroxyl groups on the first and third carbon atoms of the indane ring

Safety and Hazards

Specific safety and hazard information for cis-1,3-Indandiol is not available in the search results. For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions in the research and application of cis-1,3-Indandiol could involve further optimization of the bioconversion process for the commercial-scale production of cis-aminoindanol . Additionally, the use of polymers as a sequestering phase for metabolite removal from this transformation in a two-phase partitioning bioreactor (TPPB) shows promise .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Microbial Synthesis: One of the primary methods for preparing cis-1,3-Indandiol involves the bioconversion of indene using microbial strains such as Pseudomonas putida and Rhodococcus species. .

    Chemical Synthesis: Another method involves the chemical oxidation of indene using oxidizing agents like potassium permanganate or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high selectivity and efficiency. These processes involve the use of genetically engineered microbial strains that have been optimized for higher yields and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride for halogenation, ammonia for amination.

Major Products:

    Oxidation: Indanone, indanedioic acid.

    Reduction: Indanol, indane.

    Substitution: Indanyl chloride, indanyl amine.

Mechanism of Action

The mechanism by which cis-1,3-Indandiol exerts its effects involves its interaction with specific enzymes and molecular targets. In microbial bioconversion processes, the compound is formed through the action of dioxygenase enzymes that introduce oxygen atoms into the indene substrate, resulting in the formation of the diol. The molecular pathways involved include the activation of oxygen and the subsequent hydroxylation of the indene ring.

Comparison with Similar Compounds

    cis-1,2-Indandiol: Another diol derived from indene, differing in the position of the hydroxyl groups.

    trans-1,3-Indandiol: The trans isomer of cis-1,3-Indandiol, with hydroxyl groups on opposite sides of the indane ring.

    Indanone: A ketone derivative of indane, lacking the hydroxyl groups present in this compound.

Uniqueness: this compound is unique due to its specific stereochemistry and the position of the hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its isomers and other related compounds.

Properties

IUPAC Name

(1S,3R)-2,3-dihydro-1H-indene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFVTRKZZDKQDX-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is cis-1,3-Indandiol produced using biological methods?

A1: Research shows that this compound can be produced through the stereospecific oxidation of (R)-1-indanol by naphthalene dioxygenase (NDO) derived from the bacterium Pseudomonas sp. strain NCIB 9816-4. [] This enzymatic reaction yields this compound as the major product (71% yield) alongside other compounds like (R)-3-hydroxy-1-indanone (18.2%) and cis-1,2,3-indantriol (10.8%). []

A2: Polymers are being explored for their use in solid-liquid two-phase partitioning bioreactors. These bioreactors aim to enhance biotransformation processes by selectively absorbing and removing target compounds from the aqueous phase, improving efficiency. [] While this compound is not directly discussed in the context of bioreactors in the provided literature, its relatively hydrophilic nature, as opposed to compounds like 2-phenylethanol, suggests that it might exhibit lower absorption by polymers in such systems. [] Further research is needed to explore the interaction of this compound with various polymers and its potential applications in bioreactor technology.

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